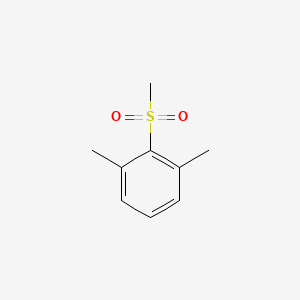

Benzene, 1,3-dimethyl-2-(methylsulfonyl)-

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel pesticide intermediate, 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole, was synthesized with 2,3-dimethylaniline as the starting materials . The reaction of synthesis of 2,3-dimethyl-4-methylsul-fanyl-bromobenzene is an electrophilic reaction, using Lewis acid as a catalyst .Molecular Structure Analysis

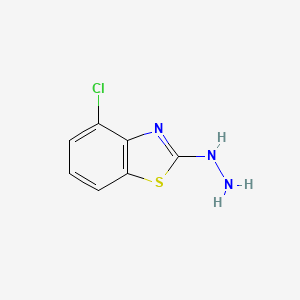

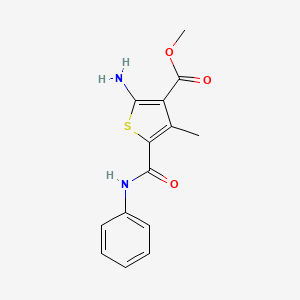

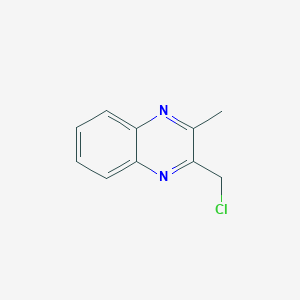

The molecular structure of Benzene, 1,3-dimethyl-2-(methylsulfonyl)- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .科学的研究の応用

Proteomics Research

2,6-Dimethylphenylmethylsulfone: is utilized in proteomics research due to its biochemical properties. It serves as a molecular component in the preparation of samples or in the analysis of protein structures and interactions . Its stability and reactivity under different conditions make it a valuable asset in this field.

Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis of chiral intermediates, such as in the production of ®-Metalaxyl , an important fungicide . The process involves the resolution of racemic mixtures to obtain the desired enantiomer, which is essential for the compound’s biological activity.

Organic Synthesis

In organic chemistry, 2,6-Dimethylphenylmethylsulfone is used as a synthon for constructing complex molecules. It can participate in various reactions, providing a pathway to synthesize a wide range of chemical entities with potential applications in medicinal chemistry and material science .

Quantum Dot Synthesis

The compound is investigated for its potential use in the synthesis of quantum dots, particularly molybdenum disulfide quantum dots. These have applications in electrocatalysis, sensing, and bioimaging due to their unique electronic and optical properties .

Electrical Doping of Semiconductor Materials

2,6-Dimethylphenylmethylsulfone: is explored for its use in the electrical doping of two-dimensional semiconductor materials. This application is significant for the development of advanced electronic devices, including photodetectors, photodiodes, and sensors .

Nanomedicine

In the field of nanomedicine, the compound could be involved in the creation of nanoparticles for drug delivery, bio-detection, and tissue engineering. Its chemical structure may allow for the modification of nanoparticle surfaces, enhancing their functionality for medical applications .

Safety and Hazards

作用機序

Target of Action

It is known that sulfonamide drugs, which share a similar functional group with 2,6-dimethylphenylmethylsulfone, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Based on the known actions of sulfonamides, it can be inferred that the compound might interact with its targets (like carbonic anhydrase or dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to alterations in the normal physiological processes regulated by these enzymes .

Biochemical Pathways

Given the potential targets of the compound, it could affect pathways related to fluid balance (regulated by carbonic anhydrase) and folate synthesis (regulated by dihydropteroate synthetase) . The downstream effects of these alterations would depend on the specific physiological context.

Result of Action

Based on the potential targets and mode of action, the compound could lead to alterations in fluid balance and folate synthesis, potentially affecting a wide range of physiological processes .

特性

IUPAC Name |

1,3-dimethyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-7-5-4-6-8(2)9(7)12(3,10)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAWWGSVAZSHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374418 | |

| Record name | Benzene, 1,3-dimethyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97416-12-1 | |

| Record name | Benzene, 1,3-dimethyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1597627.png)

![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B1597628.png)